molecular formula C29H34N8OS2 B11220234 N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11220234
M. Wt: 574.8 g/mol
InChI Key: PJFRQZWEVIVPAC-UHFFFAOYSA-N
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Description

N-BENZYL-2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzothiazole core, a triazine ring, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of the benzothiazole core, the triazine ring, and the final coupling with the benzyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-BENZYL-2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of benzothiazole and triazine rings, along with the piperidine groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C29H34N8OS2

Molecular Weight

574.8 g/mol

IUPAC Name

N-benzyl-2-[[6-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H34N8OS2/c38-25(30-19-21-10-4-1-5-11-21)20-39-29-32-23-13-12-22(18-24(23)40-29)31-26-33-27(36-14-6-2-7-15-36)35-28(34-26)37-16-8-3-9-17-37/h1,4-5,10-13,18H,2-3,6-9,14-17,19-20H2,(H,30,38)(H,31,33,34,35)

InChI Key

PJFRQZWEVIVPAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NCC5=CC=CC=C5)N6CCCCC6

Origin of Product

United States

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